2-cyclopropyl-2-phenylacetonitrile IUPAC name
2-cyclopropyl-2-phenylacetonitrile IUPAC name
An In-depth Technical Guide to 2-Cyclopropyl-2-phenylacetonitrile
Abstract
This technical guide provides a comprehensive overview of 2-cyclopropyl-2-phenylacetonitrile, a molecule of significant interest in modern medicinal chemistry. The incorporation of a strained cyclopropyl ring onto a core phenylacetonitrile scaffold presents unique stereoelectronic properties that are highly sought after in drug design. This document delves into the compound's precise nomenclature, physicochemical properties, and detailed synthetic methodologies, including a step-by-step experimental protocol and mechanistic analysis. Furthermore, we explore its potential applications as a strategic building block in drug discovery, contextualized by the well-established role of the cyclopropyl moiety in enhancing pharmacokinetic and pharmacodynamic profiles. This guide is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and leverage this versatile chemical entity in their development programs.
Introduction: The Strategic Value of a Strained Scaffold
2-Cyclopropyl-2-phenylacetonitrile is a nitrile derivative featuring a quaternary carbon center substituted with both a phenyl and a cyclopropyl group. The true value of this molecule in a drug development context lies in the unique attributes of the cyclopropyl ring. This three-membered carbocycle, despite its simplicity, is a powerful tool in medicinal chemistry due to its significant ring strain (approximately 27.5 kcal/mol).[1] This strain imbues the ring with distinct electronic and conformational properties compared to larger cycloalkanes or acyclic alkyl groups.
The cyclopropyl moiety can:
-
Act as a Bioisostere: It can mimic the steric profile of other groups, such as a vinyl or carbonyl group, while introducing different electronic properties.
-
Enhance Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][2][3]
-
Improve Potency and Binding Affinity: The rigid nature of the ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1][2]
-
Modulate Physicochemical Properties: It can fine-tune critical drug-like properties such as lipophilicity (LogP) and aqueous solubility, which are essential for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
This guide provides the core technical knowledge required to effectively synthesize and utilize 2-cyclopropyl-2-phenylacetonitrile as a valuable intermediate in the pursuit of novel therapeutics.
Nomenclature and Physicochemical Properties
IUPAC Nomenclature
The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-cyclopropyl-2-phenylacetonitrile .[4]
The nomenclature is derived as follows:
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The principal functional group is the nitrile (-C≡N), which defines the suffix of the parent chain.
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The longest carbon chain containing the nitrile group has two carbons (the nitrile carbon and the alpha-carbon). The parent alkane is ethane, so the parent nitrile is "ethanenitrile," commonly known as "acetonitrile."[5][6]
-
The carbon atom at position 2 (alpha to the nitrile) is substituted with two groups: a cyclopropyl group and a phenyl group.[7]
-
These substituents are listed alphabetically, leading to the final name.
Common synonyms include α-cyclopropylbenzeneacetonitrile or cyclopropyl(phenyl)acetonitrile.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 61066-89-5 | |
| Molecular Formula | C₁₁H₁₁N | [4] |
| Molecular Weight | 157.22 g/mol | |
| InChI | InChI=1S/C11H11N/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-7H2 | [4] |
| SMILES | C1CC1C(C#N)C2=CC=CC=C2 | [4] |
Physicochemical Properties
Experimental data for 2-cyclopropyl-2-phenylacetonitrile is not widely published. The table below includes predicted values and data for structurally analogous compounds to provide a reasonable estimation of its properties.
| Property | Value | Notes |
| Appearance | Likely a clear colorless to pale yellow liquid | Based on similar nitriles[8] |
| Boiling Point | > 150 °C (estimated) | The related 2-cyclohexyl-2-phenylacetonitrile has a boiling point of 322.5 °C[9] |
| XLogP | 2.7 | Predicted value from PubChem[4] |
| Hydrogen Bond Donors | 0 | Computed by Cactvs[10] |
| Hydrogen Bond Acceptors | 1 | Computed by Cactvs[10] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, and DMF | Based on general properties of similar organic nitriles[9] |
Synthesis and Mechanistic Insights
The most direct and logical approach to synthesizing 2-cyclopropyl-2-phenylacetonitrile is through the α-alkylation of phenylacetonitrile. This strategy leverages the acidity of the α-proton, which is activated by the adjacent electron-withdrawing nitrile and phenyl groups.
Retrosynthetic Analysis
A retrosynthetic approach breaks the target molecule down into simpler, commercially available starting materials. The key disconnection is at the Cα-cyclopropyl bond, identifying phenylacetonitrile and a cyclopropyl electrophile as the precursors.
Caption: Retrosynthetic analysis of 2-cyclopropyl-2-phenylacetonitrile.
Detailed Experimental Protocol: α-Alkylation of Phenylacetonitrile
This protocol describes a robust method for the synthesis, based on well-established principles of carbanion chemistry.[11]
Materials:
-
Phenylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Bromocyclopropane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen/argon inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Deprotonation: The flask is charged with sodium hydride (1.1 equivalents). The mineral oil is washed away with anhydrous hexanes under an inert atmosphere. Anhydrous DMF is added via syringe to the flask. Phenylacetonitrile (1.0 equivalent) dissolved in a small amount of anhydrous DMF is then added dropwise to the NaH suspension at 0 °C (ice bath).
-
Causality: Phenylacetonitrile's α-proton is acidic (pKa ≈ 22 in DMSO) and is readily removed by a strong, non-nucleophilic base like NaH. Anhydrous polar aprotic solvents like DMF are ideal for this step as they solvate the sodium cation without quenching the highly reactive carbanion. The reaction is exothermic and addition at 0 °C controls the rate of hydrogen gas evolution.
-
-
Anion Formation: The reaction mixture is allowed to stir at room temperature for 1 hour after the addition is complete. The cessation of H₂ gas evolution and the formation of a clear, colored solution indicate the complete formation of the phenylacetonitrile anion.
-
Alkylation: The solution is cooled back to 0 °C. Bromocyclopropane (1.2 equivalents) is added dropwise via syringe. The reaction is then allowed to warm to room temperature and stirred overnight (12-16 hours).
-
Causality: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbon of bromocyclopropane in an Sₙ2 reaction to form the desired C-C bond. Using a slight excess of the alkylating agent ensures complete consumption of the carbanion.
-
-
Workup and Extraction: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.
-
Causality: Quenching with a mild proton source like NH₄Cl neutralizes any unreacted NaH or carbanion. Extraction isolates the organic product from the inorganic salts and DMF.
-
-
Purification: The combined organic extracts are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-cyclopropyl-2-phenylacetonitrile.
Synthesis Reaction Mechanism
The mechanism proceeds in two primary stages: deprotonation to form a resonance-stabilized carbanion, followed by nucleophilic substitution.
Caption: Mechanism for the synthesis of 2-cyclopropyl-2-phenylacetonitrile.
Applications in Medicinal Chemistry and Drug Development
While 2-cyclopropyl-2-phenylacetonitrile is not itself an approved drug, it represents a valuable structural motif and a key intermediate for the synthesis of more complex pharmaceutical agents. The strategic incorporation of the cyclopropyl group is a validated approach in drug discovery.[2][12]
The Cyclopropyl Moiety as a Privileged Pharmacophore
The cyclopropyl ring is found in numerous FDA-approved drugs across various therapeutic areas, including antivirals (Simeprevir), and central nervous system agents (Tranylcypromine).[1] Its utility stems from its ability to solve common drug development challenges:
-
Blocking Metabolic Soft Spots: Replacing a metabolically labile group (e.g., an isopropyl or ethyl group) with a cyclopropyl ring can dramatically increase a drug's half-life by preventing CYP-mediated oxidation.[1][3]
-
Conformational Rigidity: By locking rotatable bonds, the cyclopropyl group can pre-organize a molecule into its bioactive conformation, enhancing binding affinity for its target protein.[2][3] This can lead to increased potency and selectivity.
-
Improving Brain Penetration: In some cases, the introduction of a cyclopropyl group can modulate a molecule's properties to favor crossing the blood-brain barrier, which is crucial for treating CNS disorders.[2]
Potential Therapeutic Areas
Compounds derived from a 2-cyclopropyl-2-phenylacetonitrile scaffold could be explored in several areas:
-
Oncology: Many kinase inhibitors utilize small, rigid groups to occupy specific pockets in the ATP-binding site of kinases. The cyclopropyl group is well-suited for this role.[12][13]
-
Neuroscience: The phenylacetonitrile core is related to various CNS-active compounds. Modulating this core with a cyclopropyl group could lead to novel agents for treating depression, anxiety, or neurodegenerative diseases.
-
Infectious Diseases: The unique shape and metabolic stability conferred by the cyclopropyl ring can be advantageous in designing novel antiviral or antibacterial agents.
Workflow for Compound Integration in Drug Discovery
The diagram below illustrates a typical workflow for how a novel building block like 2-cyclopropyl-2-phenylacetonitrile would be integrated into a drug discovery pipeline.
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